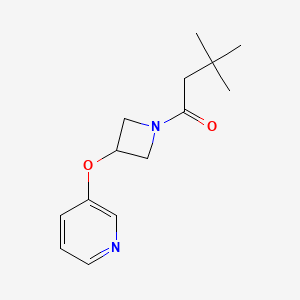![molecular formula C22H19N5O4 B2738954 methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941972-72-1](/img/structure/B2738954.png)
methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound known for its unique structural attributes and versatile applications in various scientific fields. This compound consists of a benzoate group attached to a pyrazolo-pyridazinone core, which gives it a distinctive set of chemical properties and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate generally involves the following steps:
Formation of the pyrazolo-pyridazinone core through the cyclization of appropriate starting materials.
Coupling of this core with a benzoate derivative.
Final modifications to attach the acetamido group and methylation.
Industrial Production Methods: : On an industrial scale, the compound is synthesized using high-efficiency catalytic processes and optimized reaction conditions to ensure high yield and purity. The exact methods may vary, but they generally involve robust batch or continuous flow processes tailored for scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically at the pyrazolo-pyridazinone core, forming various oxidized derivatives.
Reduction: : Reduction reactions can target the keto group within the structure, yielding corresponding alcohols.
Substitution: : The phenyl and benzoate groups can participate in substitution reactions, allowing for modifications of the compound’s electronic and steric properties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Electrophilic or nucleophilic reagents for substitution reactions.
Major Products Formed
Oxidized derivatives with altered functional groups.
Reduced derivatives with hydroxyl functionalities.
Substituted compounds with variations in the phenyl or benzoate groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate has a range of scientific research applications:
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a model compound in studying reaction mechanisms and kinetics.
Biology
Explored for its potential as a biochemical probe due to its unique structural properties.
Investigated in enzyme inhibition studies.
Medicine
Under study for its anti-inflammatory and anticancer activities.
Industry
Utilized in the development of specialty chemicals and materials.
Employed in the synthesis of advanced polymers and coatings.
Wirkmechanismus
The mechanism by which methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the biological pathways, leading to the observed effects. The detailed pathways often involve binding to the active site of enzymes, inhibiting their activity, or modulating receptor functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(2-(1-phenyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate.
Methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)butanamido)benzoate.
Ethyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate.
Comparison: : The uniqueness of methyl 4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate lies in its specific substituents and the positioning of functional groups, which impart distinctive chemical reactivity and biological activity compared to its analogs.
This compound's synthesis, reactions, and applications underline its importance in both theoretical and applied sciences, offering a versatile platform for innovation and discovery.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-18-12-23-27(17-6-4-3-5-7-17)20(18)21(29)26(25-14)13-19(28)24-16-10-8-15(9-11-16)22(30)31-2/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUENNGQXIKTOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B2738882.png)



![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)
![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)
![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)

![(E)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2738892.png)

